molecular formula C10H6F2N2O B13770040 6,8-Difluoroquinoline-3-carboxamide

6,8-Difluoroquinoline-3-carboxamide

Cat. No.: B13770040
M. Wt: 208.16 g/mol
InChI Key: BHHCCNDDUVLONE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoroquinoline-3-carboxamide typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on the quinoline ring. This can be achieved by reacting 3-aminoquinoline with fluorinating agents to obtain 3-fluoroquinoline, followed by further fluorination to produce 6,8-difluoroquinoline .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of catalytic and non-catalytic amidation methods is also common in the production of carboxamide derivatives .

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

6,8-Difluoroquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.

    Industry: Utilized in the production of liquid crystals and cyanine dyes.

Mechanism of Action

The mechanism of action of 6,8-Difluoroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or antineoplastic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Difluoroquinoline-3-carboxamide is unique due to its specific fluorination pattern, which imparts distinct biological activities and chemical properties.

Properties

Molecular Formula

C10H6F2N2O

Molecular Weight

208.16 g/mol

IUPAC Name

6,8-difluoroquinoline-3-carboxamide

InChI

InChI=1S/C10H6F2N2O/c11-7-2-5-1-6(10(13)15)4-14-9(5)8(12)3-7/h1-4H,(H2,13,15)

InChI Key

BHHCCNDDUVLONE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1F)F)C(=O)N

Origin of Product

United States

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